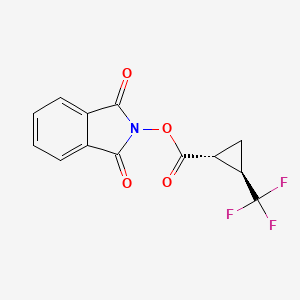

rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate,trans

Description

The compound rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate,trans (hereafter referred to as Compound A) is a racemic mixture featuring a bicyclic isoindole-1,3-dione core esterified to a trans-configured cyclopropane ring substituted with a trifluoromethyl (-CF₃) group at the C2 position. The trans configuration ensures distinct spatial and electronic properties, while the CF₃ group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C13H8F3NO4 |

|---|---|

Molecular Weight |

299.20 g/mol |

IUPAC Name |

(1,3-dioxoisoindol-2-yl) (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C13H8F3NO4/c14-13(15,16)9-5-8(9)12(20)21-17-10(18)6-3-1-2-4-7(6)11(17)19/h1-4,8-9H,5H2/t8-,9-/m1/s1 |

InChI Key |

JRHJPAJFYOAUOS-RKDXNWHRSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1C(F)(F)F)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

C1C(C1C(F)(F)F)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation of rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate, trans typically follows these key steps:

Synthesis of the trifluoromethyl-substituted cyclopropane carboxylate intermediate

- Cyclopropanation of an appropriate alkene precursor bearing trifluoromethyl substituents, often via Simmons–Smith-type reactions or diazo compound-mediated cyclopropanation.

- Control of stereochemistry to obtain the trans-(1R,2R) isomer.

Formation of the isoindoline-1,3-dione moiety

- Preparation of phthalimide derivatives via condensation of phthalic anhydride with ammonia or primary amines.

- Functionalization at the 2-position to allow attachment of the cyclopropane carboxylate.

Coupling of the cyclopropane carboxylate with the isoindoline-1,3-dione

- Esterification or amidation reactions under mild conditions to avoid racemization.

- Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to activate carboxyl groups.

Purification and crystallization

- Flash chromatography using ethyl acetate/pentane mixtures.

- Recrystallization from isopropanol to obtain pure racemic trans isomer crystals suitable for X-ray analysis.

Detailed Experimental Procedure (Literature-Derived)

A representative synthesis adapted from recent literature involves the following:

Step 1: Preparation of cyclopropane intermediate

- React an alkene precursor with trifluoromethyl substituent with a diazo compound in the presence of a rhodium(II) catalyst to yield the cyclopropane carboxylate intermediate with trans stereochemistry.

- Typical yield: 70–85%.

Step 2: Preparation of isoindoline-1,3-dione derivative

- Phthalic anhydride is reacted with ammonia or substituted amines to form the isoindoline-1,3-dione ring system.

- Functionalization at the 2-position is achieved via nucleophilic substitution or metal-catalyzed coupling.

Step 3: Coupling reaction

- The cyclopropane carboxylate is coupled to the isoindoline moiety using DCC or EDC in dichloromethane at low temperature (0–5 °C) to prevent racemization.

- Reaction monitored by TLC; completion typically within 2–4 hours.

Step 4: Purification

- The crude product is purified by flash chromatography (8% ethyl acetate in pentane).

- Recrystallization from isopropanol yields colorless crystals of the racemic trans isomer with 75–80% overall yield.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclopropanation | Alkene + diazo compound, Rh(II) catalyst | 70–85 | Trans stereochemistry favored |

| Isoindoline ring formation | Phthalic anhydride + ammonia/amine | 80–90 | Standard condensation reaction |

| Coupling (Esterification) | DCC or EDC, CH2Cl2, 0–5 °C, 2–4 h | 75–80 | Mild conditions to avoid racemization |

| Purification | Flash chromatography + recrystallization | — | Recrystallization from isopropanol |

Research Discoveries and Structural Characterization

- Single-crystal X-ray diffraction analysis confirms the trans configuration of the cyclopropane ring and the integrity of the isoindoline-1,3-dione core after coupling.

- NMR spectroscopy (1H and 13C) supports the stereochemical assignments and purity of the racemic mixture.

- The trifluoromethyl group significantly influences the electronic properties and biological activity of the compound, making the stereoselective preparation critical for downstream applications.

- Recent studies have optimized the cyclopropanation step using chiral catalysts to improve enantiomeric excess, although the racemic preparation remains standard for many research purposes.

Additional Notes from Literature

- The racemic nature of the compound is often acceptable for initial biological screening, but enantioselective synthesis routes are under development.

- The use of triisopropylsilyl-protected intermediates has been reported to enhance yields and facilitate purification in related isoindoline derivatives.

- Solvent choice during recrystallization (e.g., isopropanol) is critical for obtaining high-quality crystals for X-ray analysis.

- The compound’s stability under ambient conditions allows for straightforward handling during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

Pharmacologically, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer, inflammation, or infectious diseases.

Industry

In industrial applications, the compound might be used in the development of new materials, agrochemicals, or pharmaceuticals. Its reactivity and functional groups make it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate,trans would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The trifluoromethyl group and cyclopropane ring might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular parameters of Compound A and related cyclopropane-isoindole-dione derivatives:

Key Observations:

- Substituent Effects : Compound A’s CF₃ group imparts higher electronegativity and lipophilicity compared to Compounds B (Cl, OMe) and D (OMe). This may enhance membrane permeability and resistance to oxidative metabolism .

- Core Modifications : Compound E replaces the cyclopropane with a piperidine ring, introducing basic nitrogen and altering conformational flexibility .

Physicochemical and Spectroscopic Data

NMR Spectral Comparisons

- In Compound D, the 3-methoxyphenyl group induces upfield shifts in aromatic protons (δ 6.8–7.2 ppm) due to electron-donating effects .

- Compound A’s CF₃ group would cause deshielding (downfield shifts) in neighboring protons, as seen in analogous trifluoromethylated cyclopropanes (δ 7.3–7.7 ppm for adjacent CH groups) .

Q & A

Q. What are the optimal synthetic routes for preparing rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate,trans?

- Methodology : The synthesis typically involves two key steps: (1) cyclopropanation of a diazo precursor (e.g., diazoacetate derivatives) with a suitable olefin under transition metal catalysis (e.g., rhodium(II) acetate or copper complexes). This step requires inert atmospheres (N₂/Ar) and low temperatures (−10°C to 25°C) to minimize side reactions . (2) Trifluoromethyl group introduction via nucleophilic substitution using trifluoromethylating agents (e.g., Ruppert–Prakash reagent, TMSCF₃) or radical pathways. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical .

Q. How can researchers effectively purify rac-1,3-dioxo...cyclopropane-1-carboxylate,trans to achieve >95% enantiomeric purity?

- Methodology : Use chiral stationary phase (CSP) chromatography (e.g., Chiralpak® IA/IB columns) with hexane/isopropanol mobile phases. For racemic mixtures, consider kinetic resolution during synthesis using chiral ligands (e.g., BOX ligands with Cu catalysts). Recrystallization in polar aprotic solvents (e.g., acetonitrile/water mixtures) can further enhance purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C/¹⁹F NMR to confirm cyclopropane ring geometry, trifluoromethyl group integration, and isoindole-dione moiety .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., trans-configuration of cyclopropane substituents) .

- HPLC-MS : Monitor reaction progress and quantify enantiomeric excess (e.g., using a chiral column with UV/ELSD detection) .

Advanced Research Questions

Q. How can reaction mechanisms for cyclopropanation and trifluoromethyl group introduction be experimentally validated?

- Methodology :

- Isotopic labeling : Use deuterated diazo precursors to track hydrogen migration during cyclopropanation via ²H NMR .

- Kinetic studies : Monitor trifluoromethylation rates under varying temperatures and catalysts (e.g., Pd vs. Cu) to distinguish between SN2 vs. radical pathways.

- Computational modeling : Compare DFT-calculated transition states (e.g., Gibbs free energy barriers) with experimental kinetic data .

Q. How to resolve contradictions between computational stereochemical predictions and experimental X-ray data?

- Methodology :

- Multi-configurational analysis : Use CASSCF calculations to account for electron correlation effects in strained cyclopropane systems.

- Hirshfeld surface analysis : Cross-validate X-ray-derived bond angles/distances with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .

Q. What strategies enable enantioselective synthesis of the (1R,2R)-trans isomer?

- Methodology :

- Chiral auxiliaries : Incorporate Evans oxazolidinones during cyclopropanation to induce asymmetry.

- Asymmetric catalysis : Use Rh₂(S-PTTL)₄ or Cu(I)-bis(oxazoline) complexes to achieve >90% ee. Monitor enantioselectivity via circular dichroism (CD) spectroscopy .

Q. How does the compound’s stability under thermal/oxidative stress impact experimental design?

- Methodology :

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for cyclopropane derivatives).

- Forced degradation studies : Expose the compound to H₂O₂/UV light to assess isoindole-dione ring oxidation. Use LC-MS to identify degradation products .

Q. Can computational methods predict regioselectivity in downstream derivatization reactions (e.g., amidation)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.